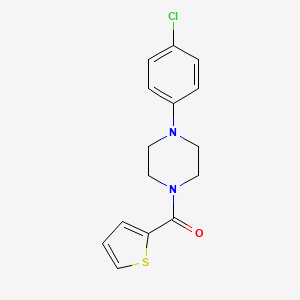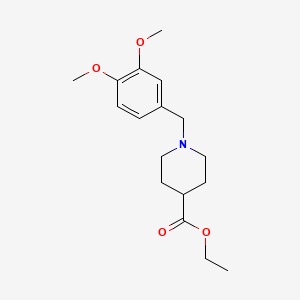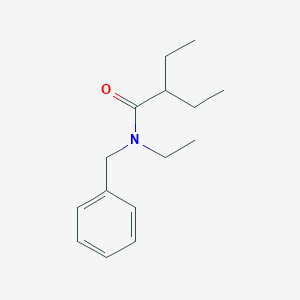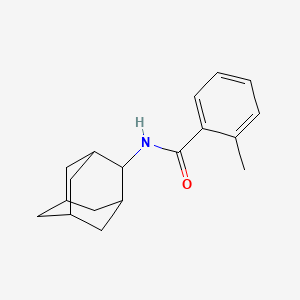
1-(4-chlorophenyl)-4-(2-thienylcarbonyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chlorophenyl)-4-(2-thienylcarbonyl)piperazine, also known as TFMPP, is a psychoactive substance that belongs to the class of piperazine derivatives. TFMPP has been used as a recreational drug due to its hallucinogenic and euphoric effects. However,
Mécanisme D'action
1-(4-chlorophenyl)-4-(2-thienylcarbonyl)piperazine's mechanism of action involves its interaction with serotonin receptors in the brain. Specifically, 1-(4-chlorophenyl)-4-(2-thienylcarbonyl)piperazine acts as an agonist for the 5-HT1A and 5-HT2A receptors. Activation of these receptors leads to the release of neurotransmitters such as dopamine and norepinephrine, which contribute to the psychoactive effects of 1-(4-chlorophenyl)-4-(2-thienylcarbonyl)piperazine.
Biochemical and Physiological Effects
1-(4-chlorophenyl)-4-(2-thienylcarbonyl)piperazine has been shown to induce a range of biochemical and physiological effects, including changes in heart rate, blood pressure, and body temperature. Additionally, 1-(4-chlorophenyl)-4-(2-thienylcarbonyl)piperazine has been linked to alterations in mood, perception, and cognition. These effects are thought to be mediated by 1-(4-chlorophenyl)-4-(2-thienylcarbonyl)piperazine's interaction with serotonin receptors in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-chlorophenyl)-4-(2-thienylcarbonyl)piperazine's psychoactive effects make it a useful tool for studying the neurochemistry of the brain. However, its potential for abuse and toxicity limit its usefulness in laboratory experiments. Additionally, the variability in individual response to 1-(4-chlorophenyl)-4-(2-thienylcarbonyl)piperazine makes it difficult to draw general conclusions from studies involving this compound.
Orientations Futures
As our understanding of the neurochemistry of the brain continues to evolve, 1-(4-chlorophenyl)-4-(2-thienylcarbonyl)piperazine may have potential therapeutic applications for conditions such as depression and anxiety. Additionally, further research is needed to fully understand 1-(4-chlorophenyl)-4-(2-thienylcarbonyl)piperazine's mechanism of action and its potential for abuse and toxicity.
Conclusion
In conclusion, 1-(4-chlorophenyl)-4-(2-thienylcarbonyl)piperazine is a psychoactive substance that has been used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. 1-(4-chlorophenyl)-4-(2-thienylcarbonyl)piperazine's interaction with serotonin receptors in the brain has been linked to its psychoactive effects, including its hallucinogenic and anxiogenic properties. While 1-(4-chlorophenyl)-4-(2-thienylcarbonyl)piperazine's potential for abuse and toxicity limit its usefulness in laboratory experiments, further research is needed to fully understand its potential therapeutic applications.
Méthodes De Synthèse
1-(4-chlorophenyl)-4-(2-thienylcarbonyl)piperazine can be synthesized through a multi-step process involving the reaction of 4-chloroaniline with 2-thiophenecarboxylic acid, followed by coupling with piperazine. The purity of the final product can be confirmed using spectroscopic techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy.
Applications De Recherche Scientifique
1-(4-chlorophenyl)-4-(2-thienylcarbonyl)piperazine has been used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. 1-(4-chlorophenyl)-4-(2-thienylcarbonyl)piperazine acts as a serotonin receptor agonist, specifically targeting the 5-HT1A and 5-HT2A receptors. This receptor activity has been linked to the psychoactive effects of 1-(4-chlorophenyl)-4-(2-thienylcarbonyl)piperazine, including its hallucinogenic and anxiogenic properties.
Propriétés
IUPAC Name |
[4-(4-chlorophenyl)piperazin-1-yl]-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2OS/c16-12-3-5-13(6-4-12)17-7-9-18(10-8-17)15(19)14-2-1-11-20-14/h1-6,11H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMBMBXCETXYPEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
39.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49641044 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
[4-(4-Chloro-phenyl)-piperazin-1-yl]-thiophen-2-yl-methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-butyryl-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B5696560.png)
![1'-(3-phenoxypropyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5696566.png)
![2-amino-8-(3,4-dimethoxyphenyl)-7,9-dioxa-1-thia-3-azaspiro[4.5]dec-2-en-4-one](/img/structure/B5696573.png)
![3-[(4-biphenylylcarbonyl)hydrazono]-N-3-pyridinylbutanamide](/img/structure/B5696580.png)
![N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-2-(2-thienyl)acetamide](/img/structure/B5696581.png)
![1-[2-(4-ethylphenoxy)ethyl]pyrrolidine](/img/structure/B5696585.png)


![N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5696602.png)
![6-(5-methyl-1H-pyrazol-3-yl)-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5696615.png)



